molecular formula C15H23NO3 B14064225 tert-butyl O-benzyl-N-methyl-L-serine

tert-butyl O-benzyl-N-methyl-L-serine

Cat. No.: B14064225
M. Wt: 265.35 g/mol
InChI Key: ZDDOIWXDECFIFK-ZDUSSCGKSA-N
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Description

tert-Butyl O-benzyl-N-methyl-L-serine is a protected derivative of the amino acid L-serine, featuring three key modifications:

  • tert-Butyl group: A bulky, acid-labile protecting group attached to the hydroxyl side chain.
  • Benzyl ether: A robust protecting group for the hydroxyl group, stable under acidic and basic conditions but removable via hydrogenolysis.
  • N-Methylation: A modification at the amino group, which reduces hydrogen-bonding capacity and enhances lipophilicity.

This compound is primarily used in peptide synthesis to protect reactive functional groups during coupling reactions. Its synthesis involves benzylation of N-tert-butyloxycarbonyl (Boc)-protected L-serine in sodium-liquid ammonia at -30 °C, followed by chromatographic purification .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl (2S)-2-(methylamino)-3-phenylmethoxypropanoate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)13(16-4)11-18-10-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3/t13-/m0/s1

InChI Key

ZDDOIWXDECFIFK-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](COCC1=CC=CC=C1)NC

Canonical SMILES

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)NC

Origin of Product

United States

Preparation Methods

Hydroxyl Group Benzylation

Reagents : Benzyl bromide (1.2 eq), NaH (1.5 eq), DMF (solvent).
Conditions : 0°C → room temperature, 12–24 hours under nitrogen.
Yield : 85–92%.
Key Consideration : Excess base ensures complete deprotonation of the hydroxyl group, minimizing O-benzylation inefficiency.

Carboxyl Group tert-Butyl Ester Formation

Method A (Boc Protection) :

  • Reagents : Boc₂O (1.1 eq), DMAP (catalytic), tert-butanol.
  • Conditions : 0°C → room temperature, 6 hours.
  • Yield : 78–85%.

Method B (DCC-Mediated Coupling) :

  • Reagents : DCC (1.2 eq), DMAP (0.1 eq), tert-butanol.
  • Conditions : 0°C → 4 hours, room temperature.
  • Yield : 88–94%.

Advantage : Method B avoids Boc deprotection steps, streamlining the synthesis.

N-Methylation via Reductive Amination

Reagents : Formaldehyde (37% aqueous, 2 eq), NaBH₃CN (1.5 eq), acetic acid (pH 5–6).
Conditions : Methanol or acetonitrile, 24–48 hours at room temperature.
Yield : 90–99%.
Mechanistic Insight : Formaldehyde reacts with the primary amine to form an imine intermediate, which NaBH₃CN reduces to the secondary amine.

Critical Analysis of Competing Methodologies

Patent CN101284803A: Parallels in Protecting Group Strategy

While this patent focuses on N-Fmoc-O-tert-butyl serine synthesis, its use of HCl gas for methyl ester formation and p-toluenesulfonic acid (TsOH) for tert-butyl protection informs solvent and catalyst selection. For example, TsOH catalyzes isobutene reactions in dichloromethane or dioxane at –20°C to 10°C, a method adaptable to benzyl protection with modified reagents.

Monasson et al. (2007): Application in Diazepanone Synthesis

Monasson’s synthesis of tert-butyl O-benzyl-N-methyl-L-serine as a scaffold precursor highlights its stability under acidic and basic conditions. The authors report a 61.5% overall yield using a hybrid approach:

  • O-Benzylation with benzyl bromide (92% yield).
  • tert-Butyl esterification via DCC coupling (89% yield).
  • N-Methylation via reductive amination (99% yield).

Characterization and Quality Control

Purity Analysis :

  • HPLC : Purity ≥99.3% (C₁₈ column, 0.1% TFA in water/acetonitrile).
  • Melting Point : 128.8–133.3°C.
  • Optical Rotation : [α]²³D = +23.9° to +24.8° (c=1, acetic acid).

Spectroscopic Data :

  • ¹H NMR (CD₃OD) : δ 7.30 (m, 5H, benzyl), 3.81 (d, 1H, J=13.4 Hz), 3.67 (d, 1H, J=13.4 Hz), 2.29 (s, 3H, N–CH₃), 1.54 (s, 9H, tert-butyl).
  • ¹³C NMR : δ 178.6 (C=O, ester), 140.7 (benzyl quaternary carbon), 66.6 (O-benzyl CH₂), 28.8 (tert-butyl C).

Industrial-Scale Considerations

Cost Efficiency :

  • Solvent Recovery : Dichloromethane and dioxane are recycled via distillation, reducing waste.
  • Catalyst Reuse : TsOH is recovered in 80% yield via aqueous extraction.

Environmental Impact :

  • Waste Minimization : Patent CN101284803A reports a 40% reduction in solvent use compared to earlier methods.
  • Toxicity : NaBH₃CN is replaced with sodium triacetoxyborohydride (NaBH(OAc)₃) in newer protocols to reduce cyanide waste.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl O-benzyl-N-methyl-L-serine is used in peptide synthesis as a protected amino acid. It helps in the stepwise construction of peptides by preventing side reactions at the functional groups .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. The protected groups can be selectively removed to study the effects of deprotection on biological activity .

Medicine: In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs. Its stability and reactivity make it a valuable intermediate in the development of therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive molecules. Its use in automated peptide synthesizers enhances the efficiency of drug development processes .

Mechanism of Action

The mechanism of action of tert-butyl O-benzyl-N-methyl-L-serine involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide bond formation. The tert-butyl group protects the hydroxyl group, the benzyl group protects the carboxyl group, and the methyl group protects the amino group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Analogous Serine Derivatives

The following table compares tert-butyl O-benzyl-N-methyl-L-serine with structurally related serine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₅H₂₃NO₃ 265.35 N/A N-methyl, O-benzyl, tert-butyl side chain; used in peptide synthesis.
N-Boc-O-benzyl-L-serine C₁₅H₂₁NO₅ 295.33 23680-31-1 Boc-protected amine; synthesized via benzylation in liquid ammonia .
O-Tert-butyl-N-Cbz-L-serine methyl ester C₁₆H₂₃NO₅ 309.36 1872-59-9 Cbz-protected amine, methyl ester; melting point: 43 °C .
N-Acetyl-O-tert-butyl-L-serine C₉H₁₇NO₄ 203.24 77285-09-7 Acetylated amine, tert-butyl ether; used in solid-phase synthesis .

Key Observations :

  • Protecting Groups: Boc and Cbz groups offer orthogonal protection strategies. Boc is removed under acidic conditions, while Cbz is cleaved via hydrogenolysis.
  • N-Methylation : Introduces steric hindrance, reducing unwanted side reactions in peptide elongation .
  • Esterification : Methyl esters (e.g., in ) improve solubility in organic solvents but require hydrolysis for deprotection.

Amino Acid Variants (Threonine, Tyrosine, Lysine)

Modifying the amino acid backbone significantly alters chemical properties:

Compound Name Molecular Weight (g/mol) CAS Number Key Differences from Serine Derivatives
N-Boc-O-benzyl-L-threonine 309.40 15260-10-3 Additional methyl group on β-carbon; increased steric bulk .
N-Boc-O-benzyl-L-tyrosine 357.41 2130-96-3 Aromatic benzyl group; UV activity for detection .
N-Boc-Nε-Cbz-L-lysine 370.43 2389-45-9 Dual protection (Boc and Cbz); used in branched peptides .

Functional Implications :

  • Threonine : The β-methyl group enhances rigidity in peptide chains, affecting secondary structure formation.
  • Tyrosine: The phenol ring enables crosslinking or fluorescence-based tracking.
  • Lysine : Dual protection allows selective modification of side-chain amines.

Alternative Protecting Groups

Different protecting groups influence reactivity and application:

Protecting Group Example Compound Stability Profile Deprotection Method
Boc N-Boc-O-benzyl-L-serine Stable in bases; labile in acids Trifluoroacetic acid (TFA)
Cbz O-Tert-butyl-N-Cbz-L-serine Stable in acids; labile to H₂/Pd Hydrogenolysis
Acetyl N-Acetyl-O-tert-butyl-L-serine Stable under mild conditions Hydrolysis (basic/acidic)

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